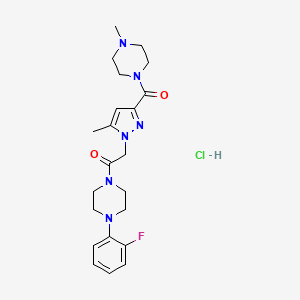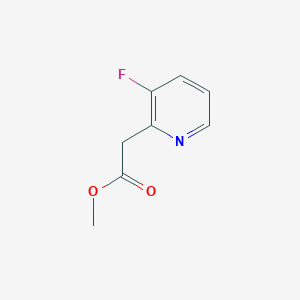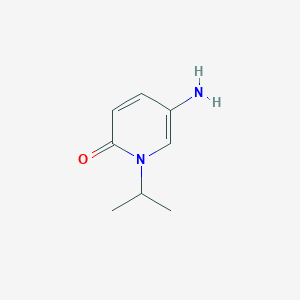
N-(2,4-dimethylphenyl)phenazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)phenazine-1-carboxamide is a synthetic compound known for its diverse biological activities. It belongs to the phenazine family, which is characterized by a nitrogen-containing heterocyclic structure.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)phenazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
Target of Action
N-(2,4-dimethylphenyl)phenazine-1-carboxamide, also known as Phenazine-1-carboxamide (PCN), is a phenazine derivative that has been found to be strongly antagonistic to fungal phytopathogens . The primary targets of PCN are the fungal pathogens, particularly Rhizoctonia solani . The molecule docking indicated that NADPH nitrite reductase, ATP-binding cassette transporter, alpha/beta hydrolase family domain-containing protein, and NADPH–cytochrome P450 reductase may be the particular targets of PCN .
Mode of Action
PCN interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by PCN include the ATP-binding cassette (ABC) transporters, nitrogen metabolism, aminobenzoate degradation, purine, arachidonic acid, and phenylpropanoid biosynthesis pathways . The disruption of these pathways leads to downstream effects such as decreased mycelial biomass and protein content of R. solani, reduced superoxide dismutase (SOD) activity, and increased peroxidase (POD) and cytochrome P450 activities .
Pharmacokinetics
It is known that pcn is produced by certain strains of pseudomonas chlororaphis , suggesting that it may be metabolized and excreted by these bacteria
Result of Action
The action of PCN results in the inhibition of fungal pathogens, particularly R. solani . This is achieved through a combination of cellular damage, nutrient imbalance, oxidative stress, and pH alterations . These effects contribute to the strong biocontrol activity of PCN, making it a promising lead molecule for the development of new antifungal agents .
Orientations Futures
The future directions of research on “N-(2,4-dimethylphenyl)phenazine-1-carboxamide” could involve further exploration of its biosynthesis and its potential applications. For instance, Pseudomonas chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies .
Analyse Biochimique
Biochemical Properties
N-(2,4-dimethylphenyl)phenazine-1-carboxamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . These effects can be both direct and indirect, and they can significantly alter the behavior and function of cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can have significant effects on the overall metabolic activity of cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)phenazine-1-carboxamide typically involves the condensation of 2,4-dimethylaniline with phenazine-1-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the amide bond . The reaction mixture is then heated to promote the condensation process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dimethylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: The phenazine ring allows for substitution reactions, where different functional groups can be introduced to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include quinones, reduced phenazine derivatives, and substituted phenazine compounds. These products often exhibit unique biological and chemical properties, making them valuable for further research and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazine-1-carboxylic acid: A precursor in the synthesis of N-(2,4-dimethylphenyl)phenazine-1-carboxamide, known for its antimicrobial properties.
Pyocyanin: A phenazine derivative produced by Pseudomonas aeruginosa, exhibiting strong antimicrobial activity.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Uniqueness
This compound stands out due to its specific substitution pattern, which enhances its stability and biological activity. The presence of the 2,4-dimethylphenyl group provides unique steric and electronic properties, making it more effective in certain applications compared to other phenazine derivatives .
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-13-10-11-16(14(2)12-13)24-21(25)15-6-5-9-19-20(15)23-18-8-4-3-7-17(18)22-19/h3-12H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCGHQUTJMMHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2752083.png)

![4-acetyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2752089.png)
![2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2752090.png)

![1-(4-Chlorophenyl)-2-((3-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2752093.png)
![4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B2752095.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one](/img/structure/B2752096.png)
![ethyl 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetate](/img/structure/B2752098.png)
![1-[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2752099.png)
![2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2752100.png)



